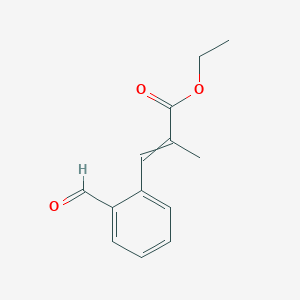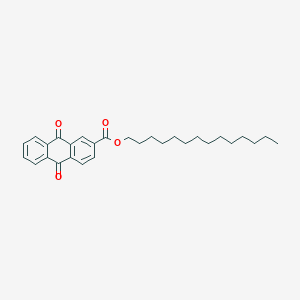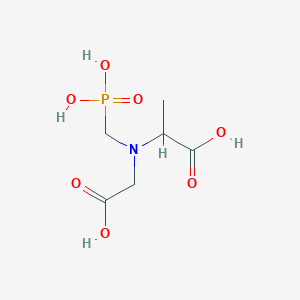
N-(Carboxymethyl)-N-(phosphonomethyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N-(phosphonomethyl)alanine is a synthetic organic compound that features both carboxymethyl and phosphonomethyl functional groups attached to an alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)alanine typically involves the reaction of alanine with reagents that introduce the carboxymethyl and phosphonomethyl groups. One common method might include the use of chloroacetic acid and phosphorous acid under controlled conditions to achieve the desired modifications.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents but optimized for efficiency and yield. This could include the use of catalysts, specific reaction temperatures, and pressures to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could potentially modify the functional groups attached to the alanine backbone.
Substitution: The carboxymethyl and phosphonomethyl groups may participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylate or phosphate derivatives, while substitution reactions could introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a component in drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)alanine exerts its effects would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)alanine might include other amino acid derivatives with carboxymethyl or phosphonomethyl groups, such as:
- N-(Carboxymethyl)glycine
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)-N-(phosphonomethyl)serine
Uniqueness
This compound is unique due to its specific combination of functional groups and the alanine backbone. This combination may confer distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications.
Properties
CAS No. |
106327-06-4 |
|---|---|
Molecular Formula |
C6H12NO7P |
Molecular Weight |
241.14 g/mol |
IUPAC Name |
2-[carboxymethyl(phosphonomethyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12NO7P/c1-4(6(10)11)7(2-5(8)9)3-15(12,13)14/h4H,2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
InChI Key |
CGVVYIBKOCMUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
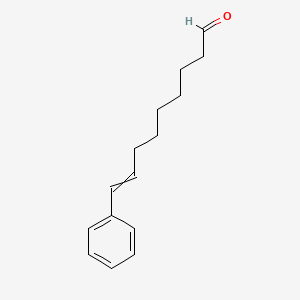
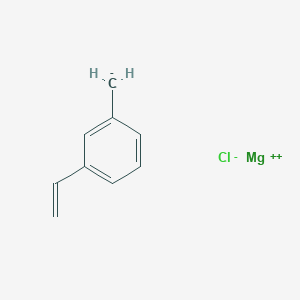
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
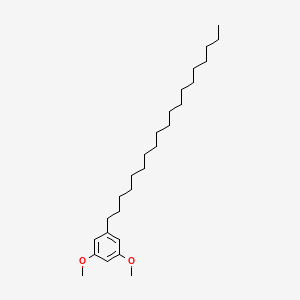
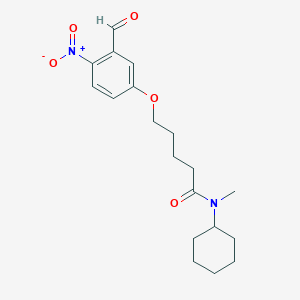

![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
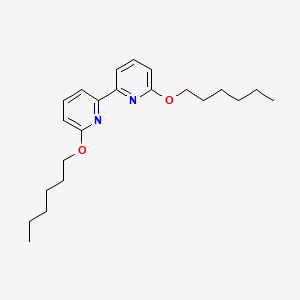
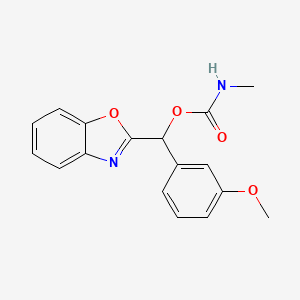
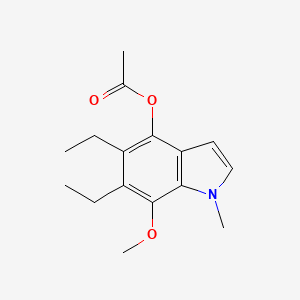
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
